molecular formula C16H16N4O2 B14205840 4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-53-6

4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B14205840
CAS No.: 917759-53-6
M. Wt: 296.32 g/mol
InChI Key: TZQWSEBAZKDHEB-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-d]pyrimidine core with ethoxy and methoxyphenyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine derivatives with ethoxy and methoxyphenyl substituents under specific conditions. For instance, heating the precursors with sodium methoxide in butanol can lead to the formation of the desired pyridopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, benzylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a CDK4/6 inhibitor, it binds to the active site of these kinases, preventing their interaction with cyclin D and subsequently inhibiting cell cycle progression . This action can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine .

Properties

CAS No.

917759-53-6

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

4-ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C16H16N4O2/c1-3-22-15-14-12(19-16(17)20-15)9-8-11(18-14)10-6-4-5-7-13(10)21-2/h4-9H,3H2,1-2H3,(H2,17,19,20)

InChI Key

TZQWSEBAZKDHEB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3OC)N

Origin of Product

United States

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